molecular formula C53H67N11O7S B8103481 XY028-133

XY028-133

Cat. No.: B8103481
M. Wt: 1002.2 g/mol
InChI Key: MWVNDEBEHBRZEC-WWTLGBROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY028-133 is a PROTAC-based compound designed to degrade cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the study of tumors due to its ability to target and degrade these kinases, which are crucial for cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: XY028-133 is synthesized using a combination of von Hippel-Lindau ligand and CDK ligand. The synthesis involves multiple steps, including the formation of amide bonds and the incorporation of specific functional groups to ensure the compound’s stability and efficacy .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

XY028-133 has a wide range of applications in scientific research:

Mechanism of Action

XY028-133 functions by binding to CDK4/6 and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of CDK4/6. The degradation of these kinases results in cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Uniqueness of XY028-133: Unlike traditional inhibitors, this compound is a PROTAC-based degrader, which means it not only inhibits CDK4/6 but also promotes their degradation. This dual action makes it more effective in reducing the levels of these kinases in tumor cells .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N11O7S/c1-32-40-29-56-52(60-48(40)64(37-12-10-11-13-37)50(70)45(32)34(3)65)58-42-21-20-38(28-54-42)61-22-24-62(25-23-61)44(68)15-9-7-8-14-43(67)59-47(53(4,5)6)51(71)63-30-39(66)26-41(63)49(69)55-27-35-16-18-36(19-17-35)46-33(2)57-31-72-46/h16-21,28-29,31,37,39,41,47,66H,7-15,22-27,30H2,1-6H3,(H,55,69)(H,59,67)(H,54,56,58,60)/t39-,41+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVNDEBEHBRZEC-WWTLGBROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N11O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1002.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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